molecular formula C12H21N3 B13163183 1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole

1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B13163183
M. Wt: 207.32 g/mol
InChI Key: QCUBFOLSGJXYHL-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl and propylpyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a substituted hydrazine, which is then reacted with a suitable diketone to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols or amines.

Scientific Research Applications

1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dimethyl-3-(4-methylpyrrolidin-3-yl)-1H-pyrazole
  • 1,5-Dimethyl-3-(4-ethylpyrrolidin-3-yl)-1H-pyrazole
  • 1,5-Dimethyl-3-(4-butylpyrrolidin-3-yl)-1H-pyrazole

Uniqueness

1,5-Dimethyl-3-(4-propylpyrrolidin-3-yl)-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the propyl group in the pyrrolidine ring differentiates it from other similar compounds, potentially leading to distinct reactivity and biological activity profiles.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

1,5-dimethyl-3-(4-propylpyrrolidin-3-yl)pyrazole

InChI

InChI=1S/C12H21N3/c1-4-5-10-7-13-8-11(10)12-6-9(2)15(3)14-12/h6,10-11,13H,4-5,7-8H2,1-3H3

InChI Key

QCUBFOLSGJXYHL-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCC1C2=NN(C(=C2)C)C

Origin of Product

United States

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